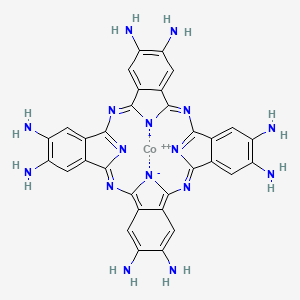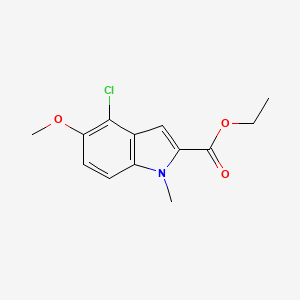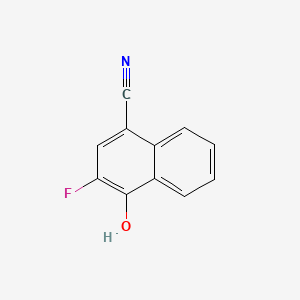
4-(Chloromethoxy)-1,1,1,2,3,3-hexafluorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethoxy)-1,1,1,2,3,3-hexafluorobutane is a chemical compound characterized by its unique structure, which includes a chloromethoxy group and multiple fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)-1,1,1,2,3,3-hexafluorobutane typically involves the chloromethylation of hexafluorobutane. One common method involves the use of 1,4-bis(chloromethoxy)butane as a chloromethylation reagent in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4). The reaction is carried out in a solvent like dichloromethane at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to separate the desired product from by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethoxy)-1,1,1,2,3,3-hexafluorobutane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloromethoxy group.
Aplicaciones Científicas De Investigación
4-(Chloromethoxy)-1,1,1,2,3,3-hexafluorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing chloromethoxy and fluorine functionalities.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-(Chloromethoxy)-1,1,1,2,3,3-hexafluorobutane exerts its effects involves interactions with various molecular targets. The chloromethoxy group can participate in nucleophilic substitution reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect molecular pathways and processes, making the compound useful in different applications.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(chloromethoxy)butane: Used in similar chloromethylation reactions.
Hexafluorobenzene: Another fluorinated compound with different reactivity.
Chloromethyl methyl ether: Shares the chloromethoxy functionality but lacks the fluorine atoms.
Uniqueness
4-(Chloromethoxy)-1,1,1,2,3,3-hexafluorobutane is unique due to the combination of chloromethoxy and multiple fluorine atoms, which impart distinct chemical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Propiedades
Fórmula molecular |
C5H5ClF6O |
|---|---|
Peso molecular |
230.53 g/mol |
Nombre IUPAC |
4-(chloromethoxy)-1,1,1,2,3,3-hexafluorobutane |
InChI |
InChI=1S/C5H5ClF6O/c6-2-13-1-4(8,9)3(7)5(10,11)12/h3H,1-2H2 |
Clave InChI |
VVWJMNXQELIOIF-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(F)(F)F)F)(F)F)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)

![6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13687156.png)

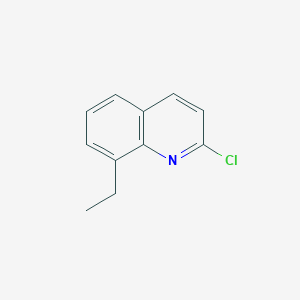
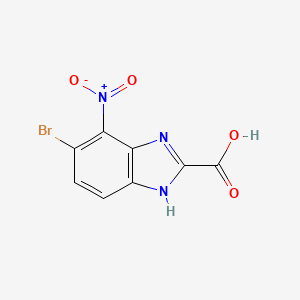

![2,6,8-Trimethylimidazo[1,2-a]pyrazine](/img/structure/B13687176.png)
